Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
Overview
Description
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester is a derivative of carbamic acid . Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures .
Molecular Structure Analysis
Carbamic acid is a planar molecule . The carbamoyl functional group RR′N–C(=O)–, often denoted by Cbm, is the carbamic acid molecule minus the OH part of the carboxyl . The specific molecular structure of this compound is not provided in the searched resources.Chemical Reactions Analysis
Carbamic acid and its derivatives are known to decompose into ammonia and carbon dioxide at higher temperatures . Specific chemical reactions involving this compound are not detailed in the searched resources.Scientific Research Applications
Enantioselective Synthesis and Chiral Compounds
The compound has been a subject of research in the context of enantioselective synthesis and the preparation of dihydropyrimidones and chiral amino carbonyl compounds. Goss et al. (2009) and Yang et al. (2009) discussed its role in the enantioselective preparation of dihydropyrimidones and asymmetric Mannich reactions, highlighting the significance of chiral compounds in organic synthesis and the pharmaceutical industry Goss et al., 2009; Yang et al., 2009.
Fragrance Material Review
Carbonic acid, methyl phenylmethyl ester, a structurally related compound, has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient. The review by Mcginty et al. (2012) provides a comprehensive overview of the toxicology and dermatology related to this compound, underlining its relevance in the fragrance industry Mcginty et al., 2012.
Synthesis of Carbamates
The research by Aso and Baba (2003) delves into the synthesis of carbamic acid esters (carbamates) through alkoxycarbonylation, discussing the efficiency of different catalysts and the pyrolysis of carbamates to derive tolylenediisocyanate. This work adds valuable insights into the synthesis processes and the chemical behavior of carbamates Aso & Baba, 2003.
Lithiated Primary Alkyl Carbamates
Webster et al. (2012) presented a study on lithiated primary alkyl carbamates for the homologation of boronic esters, discussing the synthesis and potential applications in organic chemistry, especially in relation to boranes and enantiopure chiral diol Webster et al., 2012.
Synthesis and Deprotection Methods
Several studies have focused on the synthesis and deprotection of carbamates and related compounds. Li et al. (2006) discussed the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers, offering insights into the mild reaction conditions and selectivity in the presence of other acid-sensitive groups Li et al., 2006.
Mechanism of Action
Target of Action
Carbamic acids and their derivatives often interact with biological systems, but the specific targets can vary widely depending on the exact structure of the compound .
Mode of Action
The mode of action of a specific carbamic acid derivative would depend on its structure and the target it interacts with. Generally, these compounds can form hydrogen bonds and other interactions with their targets, leading to changes in the target’s function .
Biochemical Pathways
Carbamic acids and their derivatives can be involved in a variety of biochemical pathways. For example, they can act as intermediates in reactions involving the transfer of a carbamoyl group .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of a specific carbamic acid derivative would depend on its exact structure. Factors such as the compound’s size, charge, and hydrophobicity can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a carbamic acid derivative’s action would depend on its specific target and mode of action. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
The action, efficacy, and stability of a carbamic acid derivative can be influenced by various environmental factors. These can include the pH and temperature of the environment, as well as the presence of other molecules that can interact with the compound .
Properties
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYZIYPOFBSJPM-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]([C@@H](C)CC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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